molecular formula C20H19N2O4- B1612288 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid CAS No. 918435-70-8

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid

Número de catálogo: B1612288
Número CAS: 918435-70-8
Peso molecular: 351.4 g/mol
Clave InChI: RKXKKKUNIBLRES-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid (CAS: 219312-90-0) is a heterocyclic compound featuring a piperazine backbone with dual functional groups: a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a carboxylic acid moiety. The Fmoc group is widely used in peptide synthesis to protect amine functionalities during solid-phase synthesis . Its molecular formula is C₂₀H₂₀N₂O₄ (MW: 352.38 g/mol), and it is typically stored at 2–8°C in a dry, dark environment to prevent degradation .

This compound is a key intermediate in organic and medicinal chemistry, particularly for constructing peptidomimetics or modifying peptide side chains. Its structural rigidity and dual reactivity (via the carboxylic acid and Fmoc-protected amine) make it versatile for coupling reactions .

Propiedades

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-19(24)18-11-21-9-10-22(18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXKKKUNIBLRES-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N2O4-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617110
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918435-70-8
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

General Synthetic Strategy

The core synthetic approach to prepare 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid involves:

  • Starting from piperazine-2-carboxylic acid or its derivatives.
  • Selective N-protection of the piperazine nitrogen with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).
  • Reaction under basic conditions to facilitate nucleophilic substitution and formation of the carbamate linkage.
  • Purification of the product by crystallization or chromatography.

Detailed Preparation Method

A typical preparation involves the following steps:

Step Reagents and Conditions Purpose/Notes
1 Dissolve piperazine-2-carboxylic acid in aqueous base (e.g., NaHCO3 or Na2CO3 solution) To deprotonate the amine and carboxylic acid groups, increasing nucleophilicity of nitrogen
2 Add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) dissolved in an organic solvent such as dioxane or THF dropwise at 0–5 °C To introduce the Fmoc protecting group selectively on the nitrogen
3 Stir the reaction mixture at room temperature for several hours (typically 2–12 h) To ensure complete reaction and formation of the Fmoc-carbamate
4 Acidify the reaction mixture to precipitate the product or extract with an organic solvent To isolate the protected piperazine-2-carboxylic acid
5 Purify by recrystallization from suitable solvents (e.g., ethyl acetate/hexane) or by column chromatography To obtain pure 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid

This method is consistent with the general protocols for Fmoc protection of amines used in peptide chemistry.

Reaction Mechanism Insights

  • The nucleophilic nitrogen of piperazine attacks the electrophilic carbonyl carbon of Fmoc-Cl.
  • The reaction proceeds via nucleophilic acyl substitution, releasing chloride ion.
  • The presence of a base neutralizes the released HCl, driving the reaction forward.
  • The carboxylic acid group remains unmodified due to its lower nucleophilicity under these conditions.

Representative Data Table of Reaction Conditions

Parameter Typical Range/Value Comments
Solvent Dioxane, THF, or DMF Organic solvent for Fmoc-Cl
Base NaHCO3, Na2CO3, or triethylamine To maintain basic pH and neutralize HCl
Temperature 0–5 °C for addition, then RT Controlled to avoid side reactions
Reaction time 2–12 hours Ensures complete conversion
Molar ratio (Fmoc-Cl:amine) 1.0–1.2:1 Slight excess of Fmoc-Cl to drive reaction
Purification Recrystallization or chromatography To isolate pure product

Research Findings and Optimization Notes

  • The reaction yield is typically high (>80%) when performed under controlled temperature and stoichiometry.
  • Use of aqueous bicarbonate buffer minimizes side reactions and hydrolysis of Fmoc-Cl.
  • Purity and identity are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
  • The compound is stable under standard storage conditions and suitable for use in solid-phase peptide synthesis.

Análisis De Reacciones Químicas

Types of Reactions

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Deprotection: Piperidine in a suitable solvent like dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various derivatives of piperazine-2-carboxylic acid can be obtained.

    Deprotected Product: The primary product of deprotection is piperazine-2-carboxylic acid.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula C20H20N2O4C_{20}H_{20}N_{2}O_{4} and features a piperazine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group. This structure is critical for its reactivity and utility in synthetic pathways.

The compound has been investigated for its potential as a pharmaceutical agent. Its ability to modulate biological activity through structural modifications makes it a candidate for developing new drugs targeting various diseases. Notable case studies include:

  • Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit antidepressant effects by interacting with serotonin receptors.
  • Anticancer Properties : Some studies have demonstrated that piperazine derivatives can inhibit cancer cell proliferation, making them potential candidates for anticancer drug development.

Synthesis of Novel Compounds

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid serves as a versatile building block in the synthesis of novel compounds. For instance, modifications to the piperazine ring or the Fmoc group can lead to new derivatives with enhanced biological activity or improved pharmacokinetic properties.

Research Applications

In academic research, this compound is frequently used in studies focusing on:

  • Structure-Activity Relationships (SAR) : Understanding how structural variations affect biological activity.
  • Drug Delivery Systems : Investigating how modifications to the piperazine structure can enhance drug solubility and bioavailability.

Mecanismo De Acción

The mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid involves its role as a protecting group in organic synthesis. The Fmoc group protects the amine functionality of piperazine-2-carboxylic acid, preventing unwanted reactions during synthetic processes. The protected compound can then be selectively deprotected to reveal the free amine group for further reactions .

Comparación Con Compuestos Similares

4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS: 218278-58-1)

  • Molecular Formula : C₂₅H₂₈N₂O₆ (MW: 452.50 g/mol).
  • Key Differences :
    • Contains a tert-butoxycarbonyl (Boc) group in addition to Fmoc, enabling orthogonal protection strategies in multi-step syntheses .
    • Higher molecular weight and lipophilicity compared to the parent compound due to the bulky Boc group.
    • Purity: ≥95% (vs. unspecified purity for CAS 219312-90-0) .

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0)

  • Molecular Formula : C₂₁H₂₂N₂O₄ (MW: 366.41 g/mol).
  • Key Differences :
    • Replaces the carboxylic acid with an acetic acid side chain , altering solubility and reactivity in conjugation reactions.
    • Used in R&D for linker modifications in drug delivery systems .
    • Hazard Profile: Classified with warnings for skin/eye irritation (H315, H319) .

Piperidine-Based Analogues

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid (CAS: 86069-86-5)

  • Molecular Formula: C₂₁H₂₁NO₄ (MW: 351.40 g/mol).
  • Key Differences: Substitutes piperazine with a piperidine ring (saturated six-membered ring with one nitrogen atom), reducing basicity and altering conformational flexibility. Purity: ≥98% (HPLC), with a melting point of 157°C . Applications: Used in chiral synthesis for constrained amino acid analogues .

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-difluoropiperidine-2-carboxylic acid (CAS: 1221793-52-7)

  • Molecular Formula: C₂₁H₁₉F₂NO₄ (MW: 387.38 g/mol).
  • Key Differences :
    • Incorporates difluoro substituents at the 4-position of the piperidine ring, enhancing metabolic stability and lipophilicity for medicinal chemistry applications .

Heterocyclic Derivatives

1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxopiperazine-2-carboxylic acid (CAS: 1701778-09-7)

  • Molecular Formula : C₂₀H₁₈N₂O₅ (MW: 366.38 g/mol).
  • Purity: 95%, primarily used in peptide backbone modifications .

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-5-carboxylic acid (CAS: 2137862-31-6)

  • Molecular Formula : C₂₄H₂₂N₂O₅ (MW: 418.44 g/mol).
  • Key Differences :
    • Combines a piperidine-oxazole hybrid structure , enabling dual functionality in metal-catalyzed cross-coupling reactions.
    • Higher molecular complexity due to the oxazole ring, which enhances π-π stacking in supramolecular assemblies .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity Applications
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid 219312-90-0 C₂₀H₂₀N₂O₄ 352.38 Fmoc, carboxylic acid N/A Peptide synthesis, heterocyclic chemistry
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid 218278-58-1 C₂₅H₂₈N₂O₆ 452.50 Fmoc, Boc, carboxylic acid ≥95% Orthogonal protection strategies
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid 86069-86-5 C₂₁H₂₁NO₄ 351.40 Fmoc, piperidine, carboxylic acid ≥98% Chiral amino acid synthesis
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 180576-05-0 C₂₁H₂₂N₂O₄ 366.41 Fmoc, acetic acid side chain N/A Linker chemistry, drug delivery

Actividad Biológica

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid, also known as FMOC-piperazine-2-carboxylic acid, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C25H28N2O6
  • Molecular Weight : 452.5 g/mol
  • CAS Number : 244132-27-2
  • Structure : The compound features a piperazine ring with a fluorenylmethoxycarbonyl (FMOC) group, which is significant for its stability and reactivity in biological systems.

Antitumor Activity

Research has indicated that derivatives of piperazine compounds exhibit antitumor properties. A study demonstrated that FMOC-piperazine derivatives showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Properties

The compound has been tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that FMOC-piperazine derivatives possess significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli. The effectiveness is attributed to the disruption of bacterial cell membranes and interference with metabolic processes .

Neuroprotective Effects

FMOC-piperazine derivatives have shown promise in neuroprotection. Experimental models suggest that these compounds can inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The protective effect is believed to be mediated through the modulation of inflammatory cytokines and enhancement of antioxidant defenses .

Synthesis

The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid typically involves the following steps:

  • Formation of the Piperazine Ring : Reaction of appropriate amines with carbonyl compounds.
  • FMOC Protection : Introduction of the FMOC group using fluorene derivatives to enhance stability during peptide synthesis.
  • Carboxylation : Final carboxylic acid functionalization to yield the target compound.

Case Studies

StudyFindings
Study 1Demonstrated cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range .
Study 2Showed significant antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study 3Indicated neuroprotective effects in an animal model of Alzheimer's disease, reducing amyloid plaque formation .

Q & A

Q. What are the key synthetic routes for 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves sequential protection of the piperazine ring. Starting with piperazine, the Fmoc group is introduced via fluorenylmethyl chloroformate under basic conditions (e.g., acetone at 289–298 K) to achieve regioselective mono-protection . The carboxylic acid group is then introduced using tert-butyl chloroformate or similar reagents. Optimal yields (~55%) are achieved with controlled stoichiometry and inert atmospheres to prevent oxidation. Analytical validation via HPLC (>98% purity) and mass spectrometry (M+1: 323) is critical .

Q. How does the Fmoc group enhance the compound’s utility in peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for amines, enabling orthogonal deprotection under mild basic conditions (e.g., 20% piperidine in DMF). This allows selective coupling of amino acids during solid-phase peptide synthesis (SPPS) while preserving acid-labile Boc (tert-butoxycarbonyl) groups on secondary amines . Its UV-active fluorene moiety also aids in reaction monitoring via HPLC .

Q. What are the recommended methods for deprotecting the Fmoc group without damaging the piperazine core?

Deprotection is typically achieved using 20–30% piperidine in DMF or dichloromethane for 10–30 minutes. The reaction cleaves the Fmoc group via β-elimination, releasing CO₂ and forming a dibenzofulvene-piperidine adduct. Careful pH control (pH 8–10) prevents racemization of chiral centers .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during mono-protection of piperazine derivatives?

Regioselective mono-protection requires steric and electronic control. For example, using bulky reagents like Fmoc-Cl in polar aprotic solvents (e.g., acetone) preferentially targets the less hindered nitrogen atom. X-ray crystallography (e.g., Flack parameter analysis) confirms absolute stereochemistry and regioselectivity, as seen in (2R)-4-Fmoc-2-methylpiperazine structures .

Q. Which analytical techniques are most effective for characterizing this compound’s conformational stability?

  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H⋯Cl interactions in piperazine salts) .
  • DFT calculations : Predict vibrational modes (IR/Raman), HOMO-LUMO gaps, and electrostatic potential surfaces to correlate with experimental NMR/spectral data .
  • NMR (²⁹Si DEPT, ¹H-¹³C HSQC) : Detects rotameric equilibria in the piperazine ring and Fmoc group dynamics .

Q. What factors influence the compound’s stability during long-term storage?

Stability is affected by moisture (hydrolysis of the carbamate group), light (degradation of the fluorene moiety), and temperature. Storage at –20°C under argon in amber vials is recommended. DSC analysis shows thermal stability up to 163°C, but prolonged exposure >100°C accelerates decomposition .

Q. How can side reactions like diketopiperazine formation be minimized during SPPS?

Diketopiperazine formation occurs via intramolecular cyclization of dipeptides. Strategies include:

  • Using bulky resins (e.g., Wang resin) to sterically hinder cyclization.
  • Incorporating pseudoproline dipeptides to destabilize transition states.
  • Optimizing coupling times and activating agents (e.g., HATU over DCC) to reduce residual free amines .

Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level models reaction energetics, such as carbamate formation and deprotection barriers. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions affecting regioselectivity, while Molecular Electrostatic Potential (MESP) maps guide nucleophilic/electrophilic site predictions .

Data Analysis & Methodological Challenges

Q. How does this compound compare to Boc-protected analogs in terms of synthetic versatility?

Unlike acid-labile Boc groups, Fmoc allows orthogonal deprotection under basic conditions, enabling sequential synthesis of complex peptides. However, Boc offers superior stability in prolonged storage. Dual Fmoc/Boc protection (e.g., in (S)-1-Fmoc-4-Boc-piperazine-2-carboxylic acid) combines both advantages .

Q. What experimental evidence resolves contradictions in reported melting points or spectral data?

Discrepancies arise from polymorphic forms or solvent residues. Single-crystal X-ray diffraction definitively assigns lattice parameters, while TGA-DSC confirms purity and phase transitions. For example, PubChem reports a melting point of 163°C, consistent with DSC data for anhydrous forms .

Q. How can chirality at the piperazine C2 position be preserved during synthesis?

Chiral pool synthesis using enantiopure starting materials (e.g., (R)-2-methylpiperazine) ensures retention of configuration. Asymmetric catalysis (e.g., Jacobsen’s thiourea) or enzymatic resolution may also be employed. CD spectroscopy and polarimetry monitor enantiomeric excess .

Tables

Property Value Reference
Molecular FormulaC₂₅H₂₈N₂O₆
Melting Point163°C
HPLC Purity (Typical)>98%
Regioselectivity (Fmoc)95% mono-protection
Deprotection Efficiency>99% (20% piperidine, 30 min)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid
Reactant of Route 2
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.